molecular formula C5H2N2O2 B163748 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) CAS No. 135205-68-4

1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI)

Cat. No.: B163748
CAS No.: 135205-68-4
M. Wt: 122.08 g/mol
InChI Key: OMNMBDWTNMSXKK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,5-dioxopyrrole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNMBDWTNMSXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, maleimide is treated with cyanating agents such as trimethylsilyl cyanide (TMSCN) under acidic conditions. The reaction proceeds through the formation of a silylated intermediate, followed by desilylation to yield the target compound. Alternatively, copper(I) cyanide (CuCN) in dimethylformamide (DMF) facilitates the substitution of the imide oxygen with a cyano group at elevated temperatures (80–100°C).

Example Protocol

  • Reactants : Maleimide (1.0 equiv), TMSCN (1.2 equiv), BF₃·OEt₂ (catalytic).

  • Solvent : Dichloromethane (DCM), anhydrous.

  • Conditions : Stir at room temperature for 12 hours.

  • Workup : Quench with aqueous NaHCO₃, extract with DCM, and purify via recrystallization (ethanol/water).

  • Yield : ~60–70%.

Challenges and Optimizations

  • Byproduct Formation : Competing hydrolysis of TMSCN can lead to maleamic acid derivatives. Using anhydrous conditions and molecular sieves mitigates this issue.

  • Catalyst Selection : Lewis acids like BF₃·OEt₂ enhance reaction efficiency by activating the imide carbonyl toward nucleophilic attack.

Solid-Phase Synthesis Using Supported Selenium Resin

Solid-phase synthesis offers advantages in purification and scalability, particularly for combinatorial chemistry applications. A selenium-based resin enables the iterative construction of the pyrrole ring, followed by oxidation to introduce the dioxo functionalities.

Stepwise Procedure

  • Resin Functionalization : A polystyrene-supported selenium resin is derivatized with propargyl amine to anchor the starting material.

  • Cycloaddition : A 1,3-dipolar cycloaddition between the anchored alkyne and a nitrile oxide (generated in situ from chlorooxime) forms a 2,5-dihydro-1H-pyrrole intermediate.

  • Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the dihydro-pyrrole to the 2,5-dioxo derivative.

  • Cyanation : The resin-bound intermediate is reacted with cyanogen bromide (BrCN) in the presence of triethylamine to introduce the cyano group.

  • Cleavage : Hydrazine hydrate releases the final product from the resin.

Key Data

  • Yield : ~50–55% over four steps.

  • Purity : >90% (HPLC).

  • Advantages : Eliminates chromatographic purification; amenable to parallel synthesis.

Microwave-Assisted Cyclization and Oxidation

Microwave irradiation accelerates reaction kinetics, particularly in cyclization and oxidation steps. This method is adapted from protocols used for related pyrrole-3-carbonitriles.

Synthetic Pathway

  • Precursor Synthesis : A mixture of glyoxal (0.01 mol) and cyanoacetamide (0.01 mol) in ethanol is heated under microwave irradiation (240 W, 25 min) to form a 2,5-dihydroxy-pyrrole intermediate.

  • Oxidation : The dihydroxy intermediate is treated with Jones reagent (CrO₃/H₂SO₄) at 0°C to oxidize the hydroxyl groups to ketones.

  • Cyanation : The resulting 2,5-dioxopyrrole is reacted with potassium cyanide (KCN) in DMF at 80°C for 6 hours to introduce the cyano group.

Optimization Notes

  • Microwave Parameters : Shorter reaction times (20–30 min) reduce decomposition compared to conventional heating.

  • Solvent Choice : Ethanol promotes homogeneity and efficient energy transfer during microwave irradiation.

Lactamization of Cyano-Substituted Precursors

Lactamization strategies exploit intramolecular cyclization to form the pyrrole ring. A cyano-substituted diketone precursor undergoes base-mediated cyclization to yield the target compound.

Experimental Details

  • Precursor Preparation : Ethyl 2-cyano-3-oxobutanoate (1.0 equiv) is condensed with ammonium acetate in acetic acid to form a β-enaminonitrile intermediate.

  • Cyclization : The intermediate is treated with sodium hydride (NaH) in tetrahydrofuran (THF), inducing lactamization to form the 2,5-dioxopyrrole core.

  • Workup : Acidification with HCl precipitates the product, which is filtered and washed with cold water.

Yield and Characterization

  • Yield : ~65–70%.

  • Spectroscopic Data :

    • IR (KBr) : 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (s, 2H, pyrrole-H).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Cyanation of Maleimide60–7012–24 hHigh atom economyRequires anhydrous conditions
Solid-Phase Synthesis50–5548 hScalable, minimal purificationMulti-step, specialized resin
Microwave-Assisted55–601–2 hRapid kineticsLimited substrate scope
Lactamization65–706–8 hStraightforward precursorsModerate functional group tolerance

Mechanistic Insights and Side Reactions

  • Cyanation Step : Competing hydrolysis of the cyano group to an amide (-CONH₂) is observed in aqueous acidic conditions. This is mitigated by using aprotic solvents (e.g., DMF) and controlled pH.

  • Oxidation Control : Over-oxidation of the pyrrole ring to maleic acid derivatives occurs with excess oxidizing agents. Stoichiometric use of Jones reagent or TEMPO/NaClO systems minimizes this .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Structural and Functional Group Comparisons
Compound Name CAS No. Molecular Formula Functional Groups Key Applications/Properties Reference
1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) 135205-66-2 C₅H₄N₂O₂ Carbonitrile, diketone Pharmaceutical intermediates
1H-Pyrrole-1-octanoicacid,2,5-dihydro-2,5-dioxo - C₁₂H₁₅NO₄ Carboxylic acid, diketone Potential surfactant or polymer precursor
1H-Pyrrole-1-hexanoicacid,2,5-dihydro-2,5-dioxo-, sodium salt (nitro-sulfophenyl ester) 101554-76-1 C₁₆H₁₅N₂NaO₉S Ester, sulfonate, diketone Bioconjugation reagents
1H-Pyrrole-1-carboximidicacid,2,5-dihydro-,hydrazide(9CI) 786584-45-0 C₅H₁₀N₄ Carboximidic acid hydrazide Ligand synthesis, coordination chemistry
1H-Pyrrole-2,5-dione,1-(hydroxymethyl)-3-methyl 14342-17-7 C₆H₇NO₃ Hydroxymethyl, diketone Bioactive intermediates (NSC 205354)
1H-Pyrrole-1-carbodithioicacid,2,5-dihydro-(9CI) - C₅H₅NS₂ Carbodithioic acid Heavy metal chelation, catalysis

Reactivity and Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups: The nitrile group in the target compound enhances electrophilicity at the pyrrole ring, favoring nucleophilic substitution reactions. In contrast, compounds with carboxylic acid (e.g., octanoic acid derivative) or hydroxymethyl groups (CAS 14342-17-7) exhibit lower reactivity due to electron-donating effects .

Solubility and Stability :

  • The sodium sulfonate ester (CAS 101554-76-1) is water-soluble, ideal for aqueous-phase reactions, whereas the carbonitrile derivative is hydrophobic and stable under acidic conditions .
  • The carbodithioic acid analog () may form stable complexes with transition metals due to sulfur's chelating ability .

Biological Activity: While the target compound lacks direct bioactivity data, structurally related furanacetic acid derivatives (e.g., 4-hexyl-2,5-dihydro-2,5-dioxo-) exhibit antifungal and antibacterial properties .

Biological Activity

1H-Pyrrole-1-carbonitrile, 2,5-dihydro-2,5-dioxo-(9CI) is a compound with significant biological activity that has garnered attention in various fields of pharmaceutical research. This article explores its biological properties, including anti-inflammatory, antibacterial, and cytotoxic activities, supported by case studies and relevant data.

  • Molecular Formula : C5_5H4_4N2_2O2_2
  • Molar Mass : 124.10 g/mol
  • CAS Number : 773026-91-8

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds exhibit notable anti-inflammatory effects. A study conducted on amidrazone-derived pyrroles demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). The most potent derivatives showed up to 85% inhibition of cytokine production at higher concentrations (100 µg/mL) .

Table 1: Anti-inflammatory Effects of Pyrrole Derivatives

CompoundCytokine Inhibition (%)Concentration (µg/mL)
Derivative 139–7710
Derivative 285100
Derivative 318–3950

Antibacterial Activity

The antibacterial properties of pyrrole derivatives have also been extensively studied. In vitro tests against various bacterial strains revealed significant inhibitory effects. For example, compounds were tested against Staphylococcus aureus and Escherichia coli using the broth microdilution method, showing effective minimum inhibitory concentrations (MICs) .

Table 2: Antibacterial Activity of Pyrrole Compounds

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<50
Escherichia coli<25
Pseudomonas aeruginosa<100

Cytotoxicity Studies

Cytotoxicity assays conducted on PBMCs indicated that while low to medium concentrations (10–50 µg/mL) did not induce significant cell death, higher concentrations (100 µg/mL) led to reduced cell viability. For instance, one derivative showed a viability rate of 64% at this concentration .

Case Studies

  • Study on Amidrazone-Derived Pyrroles :
    This study focused on the synthesis and characterization of several pyrrole derivatives and their biological evaluations. The results highlighted the potential of these compounds in reducing inflammation and combating bacterial infections effectively.
  • Antimicrobial Activity Assessment :
    A comprehensive assessment of various pyrrole derivatives against a panel of bacterial strains demonstrated their broad-spectrum antibacterial activity, emphasizing their potential as therapeutic agents in treating infections caused by resistant strains.

Q & A

Q. Resolution Strategies :

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Compare HRMS data with theoretical isotopic patterns to detect impurities.
  • Cross-validate with computational spectra (e.g., Gaussian calculations) .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Use software (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases in cancer pathways, as suggested in ).
  • QSAR models : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the pyrrole ring may enhance electrophilic reactivity.
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales.

Key Reference : Link computational findings to experimental IC₅₀ values from cytotoxicity assays .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity : Classified as harmful if swallowed (H302; see ). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group.
  • Waste disposal : Neutralize with dilute NaOH before incineration.

Advanced Consideration : Conduct LC-MS monitoring of degradation products to assess environmental persistence .

Advanced Question: How can researchers integrate this compound into renewable energy or materials science applications?

Methodological Answer:

  • Photovoltaic applications : The conjugated π-system (pyrrole-dione core) may act as an electron acceptor in organic solar cells. Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (bandgap estimation).
  • Membrane technologies : Functionalize with hydrophilic groups (e.g., -SO₃H) for proton-exchange membranes (see : RDF2050104). Test ionic conductivity under humidified conditions.

Experimental Design : Collaborate with fuel engineering (: RDF2050106) to assess combustion byproducts if used as a fuel additive .

Basic Question: What statistical methods are appropriate for analyzing biological activity data?

Methodological Answer:

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
  • ANOVA : Compare mean IC₅₀ values across derivatives (p < 0.05 threshold; see ).
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic/biological datasets to identify structure-activity trends.

Advanced Consideration : Apply machine learning (e.g., random forests) to predict bioactivity from molecular descriptors .

Advanced Question: How can conflicting results in solvent-dependent reactivity be reconciled?

Methodological Answer:
Contradictions often stem from:

  • Solvent polarity : Apolar solvents favor cyclization via enolate intermediates, while polar solvents stabilize charge-separated transition states.
  • Dielectric effects : Use Kamlet-Taft parameters to quantify solvent hydrogen-bonding capacity.

Resolution : Conduct kinetic studies (e.g., stopped-flow UV-vis) to measure rate constants in varying solvents. Cross-reference with COSMO-RS simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.